molecular formula C13H16INO B3670300 6-methoxy-1-propylquinolinium iodide

6-methoxy-1-propylquinolinium iodide

Cat. No.: B3670300
M. Wt: 329.18 g/mol
InChI Key: PMHAKENVIGLOBZ-UHFFFAOYSA-M
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Description

6-Methoxy-1-propylquinolinium iodide is a quaternary quinolinium derivative characterized by a methoxy group at the 6-position and a propyl chain at the 1-position of the quinoline core. The iodide counterion enhances solubility and stabilizes the cationic structure.

Properties

IUPAC Name

6-methoxy-1-propylquinolin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16NO.HI/c1-3-8-14-9-4-5-11-10-12(15-2)6-7-13(11)14;/h4-7,9-10H,3,8H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHAKENVIGLOBZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC=CC2=C1C=CC(=C2)OC.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights critical differences between 6-methoxy-1-propylquinolinium iodide and its analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
This compound Quinolinium 6-OCH₃, 1-propyl ~301 (estimated) Moderate solubility (iodide ion), balanced lipophilicity from propyl chain
7-Methoxy-1-methylquinolinium iodide Quinolinium 7-OCH₃, 1-methyl 300.99636 Lower solubility than propyl analog; unconfirmed bioactivity (NSC-142523)
1-(3-Hydroxypropyl)-2-methylquinolinium iodide Quinolinium 2-CH₃, 1-(3-OH-propyl) ~303 (estimated) High solubility (hydroxyl group), enhanced antimicrobial activity
Quinolinium chloride Quinolinium N/A ~175 (anion-dependent) Higher aqueous solubility (Cl⁻), antimicrobial and cytotoxic effects
2,3,3-Trimethyl-1-propyl-3H-indolium iodide Indolium 2,3,3-trimethyl, 1-propyl ~299 (estimated) Distinct reactivity due to indole core; antifungal activity observed
Key Observations:
  • Alkyl Chain Effects : The propyl chain enhances lipophilicity compared to methyl or hydroxypropyl groups, which could improve membrane permeability but reduce solubility relative to hydroxylated analogs .
  • Counterion Role : Iodide ions stabilize the cationic structure and may facilitate interactions with biomolecules, as seen in indolium derivatives . Chloride analogs exhibit higher solubility but differ in bioactivity profiles .
Antimicrobial Activity:
  • Target Compound: Likely exhibits antimicrobial activity based on quinolinium derivatives’ established roles. The propyl chain may enhance efficacy against Gram-positive bacteria compared to shorter alkyl chains .
  • 1-(3-Hydroxypropyl)-2-methylquinolinium iodide: Demonstrates superior antimicrobial activity due to hydroxyl-driven solubility and bioavailability .
  • Quinolinium chloride: Shows broader cytotoxicity, possibly due to chloride’s smaller ionic radius enabling deeper cellular penetration .

Stability and Reactivity

  • Stability: Quaternary ammonium structures (e.g., indolium and quinolinium iodides) are generally stable in aqueous media. The iodide ion in this compound likely enhances stability compared to bromide or chloride analogs .
  • Reactivity : Propyl chains may increase susceptibility to oxidative degradation compared to methyl groups, though this is offset by the methoxy group’s electron-donating effects .

Q & A

Basic: What are the common synthetic routes for 6-methoxy-1-propylquinolinium iodide, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves quaternization of 6-methoxyquinoline with 1-iodopropane under reflux in anhydrous solvents like acetone or acetonitrile. Key parameters include:

  • Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent polarity: Higher polarity solvents (e.g., DMF) may accelerate quaternization but increase iodide substitution risks .
  • Stoichiometry: A 1:1.2 molar ratio of 6-methoxyquinoline to 1-iodopropane ensures excess alkylating agent for completeness.
    Post-synthesis, purification via recrystallization (ethanol/water mixtures) removes unreacted precursors. Monitor yield and purity using TLC (silica gel, ethyl acetate/hexane) and NMR (e.g., disappearance of quinoline C-1 proton at δ ~8.5 ppm) .

Basic: How can structural confirmation of this compound be achieved using spectroscopic methods?

Methodological Answer:

  • NMR:
    • ¹H NMR: Look for the downfield shift of the quinolinium C-1 proton (δ ~9.5–10.0 ppm) due to quaternization. The propyl chain shows triplet signals for CH₂ groups (δ ~1.0–1.8 ppm) and a triplet for the terminal CH₃ (δ ~0.9 ppm).
    • ¹³C NMR: Confirm the methoxy group (δ ~55 ppm) and the quinolinium C-1 carbon (δ ~145 ppm) .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode should show [M-I]⁺ peaks corresponding to the molecular ion of the quinolinium cation. High-resolution MS (HRMS) validates the molecular formula (C₁₃H₁₆NO⁺ requires m/z 202.1227) .

Advanced: What strategies mitigate contradictory data in spectroscopic characterization (e.g., unexpected peaks in NMR)?

Methodological Answer:
Contradictions often arise from:

  • Impurities: Recrystallize using mixed solvents (e.g., ethanol/diethyl ether) to remove residual alkylating agents.
  • Solvent interactions: Use deuterated DMSO for NMR if the compound is poorly soluble in CDCl₃.
  • Tautomerism: For quinolinium derivatives, verify absence of keto-enol tautomers via 2D NMR (e.g., NOESY to confirm spatial proximity of substituents) .
    If iodide substitution occurs (e.g., with chloride), use ion-exchange chromatography and confirm via elemental analysis or ICP-MS for halide content .

Advanced: How does the methoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The methoxy group at C-6:

  • Electron-donating effect: Stabilizes the quinolinium cation via resonance, reducing electrophilicity at C-2 and C-4.
  • Steric hindrance: Directs nucleophilic attack to less hindered positions (e.g., C-8).
    To test reactivity, perform kinetic studies with nucleophiles (e.g., CN⁻, SCN⁻) in polar aprotic solvents. Monitor progress via UV-Vis (λmax shifts due to adduct formation) and compare rate constants with non-methoxy analogs .

Advanced: What are the challenges in designing biological assays for this compound, and how can they be addressed?

Methodological Answer:

  • Solubility: Poor aqueous solubility can be mitigated using co-solvents (e.g., DMSO ≤1%) or liposomal encapsulation.
  • Membrane interaction: Use fluorescence quenching assays with model membranes (e.g., DPPC liposomes) to quantify binding affinity.
  • Cytotoxicity controls: Compare with structurally similar compounds (e.g., 6-methoxy-N-ethylquinolinium iodide) to isolate effects of the propyl chain .
    For antimicrobial studies, follow CLSI guidelines with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, adjusting inoculum density to minimize false negatives .

Advanced: How can computational methods predict the compound’s potential as a fluorescent probe or drug carrier?

Methodological Answer:

  • DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict absorption/emission wavelengths. Compare with experimental UV-Vis/fluorescence data (e.g., λem ~450 nm for quinolinium derivatives).
  • Molecular docking: Simulate interactions with biological targets (e.g., DNA grooves or P-glycoprotein) using AutoDock Vina. Validate with SPR or ITC binding assays .
  • LogP estimation: Use ChemDraw or Molinspiration to predict hydrophobicity and optimize drug-likeness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-methoxy-1-propylquinolinium iodide
Reactant of Route 2
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6-methoxy-1-propylquinolinium iodide

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